molecular formula C15H18N4O7S B163688 Ethoxysulfuron CAS No. 126801-58-9

Ethoxysulfuron

Cat. No. B163688
Key on ui cas rn: 126801-58-9
M. Wt: 398.4 g/mol
InChI Key: UWVKRNOCDUPIDM-UHFFFAOYSA-N
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Patent
US05104443

Procedure details

A solution of 97.2 g (0.4 mol) of the product of Example 1 in 100 ml of dichloromethane is added dropwise at 25° C. to 62.0 g (0.4 mol) of 2-amino-4,6-dimethoxypyrimidine in 600 ml of dichloromethane. Stirring at room temperature is continued for 16 hours, the mixture is diluted with 600 ml of dichloromethane, and the organic phase is washed twice with 500 ml portions of 2N hydrochloric acid and once with 500 ml of water. After the mixture has been dried using sodium sulfate and after the solvent has been removed on a rotary evaporator, an oily product remains which crystallizes on trituration with diethyl ether. 145.0 g (91% of theory) of 3-(4,6-dimethoxypyrimidin-2-yl)-1-(2-ethoxyphenoxysulfonyl)urea of melting point 145°-147° C. are obtained.
Name
product
Quantity
97.2 g
Type
reactant
Reaction Step One
Quantity
0.4 mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]1[CH:16]=[CH:15][CH:14]=[CH:13][C:5]=1[O:6][S:7]([N:10]=[C:11]=[O:12])(=[O:9])=[O:8])[CH3:2].[NH2:17][C:18]1[N:23]=[C:22]([O:24][CH3:25])[CH:21]=[C:20]([O:26][CH3:27])[N:19]=1>ClCCl>[CH3:27][O:26][C:20]1[CH:21]=[C:22]([O:24][CH3:25])[N:23]=[C:18]([NH:17][C:11](=[O:12])[NH:10][S:7]([O:6][C:5]2[CH:13]=[CH:14][CH:15]=[CH:16][C:4]=2[O:3][CH2:1][CH3:2])(=[O:9])=[O:8])[N:19]=1

Inputs

Step One
Name
product
Quantity
97.2 g
Type
reactant
Smiles
C(C)OC1=C(OS(=O)(=O)N=C=O)C=CC=C1
Name
Quantity
0.4 mol
Type
reactant
Smiles
NC1=NC(=CC(=N1)OC)OC
Name
Quantity
100 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
600 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
600 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
Stirring at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
the organic phase is washed twice with 500 ml portions of 2N hydrochloric acid and once with 500 ml of water
CUSTOM
Type
CUSTOM
Details
After the mixture has been dried
CUSTOM
Type
CUSTOM
Details
after the solvent has been removed on a rotary evaporator
CUSTOM
Type
CUSTOM
Details
crystallizes on trituration with diethyl ether

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
COC1=NC(=NC(=C1)OC)NC(NS(=O)(=O)OC1=C(C=CC=C1)OCC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 145 g
YIELD: PERCENTYIELD 91%
YIELD: CALCULATEDPERCENTYIELD 91%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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